molecular formula C15H14N2O2 B2836649 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1356636-05-9

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2836649
CAS No.: 1356636-05-9
M. Wt: 254.289
InChI Key: SGSPUJCXKVAGAK-UHFFFAOYSA-N
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Description

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C15H14N2O2 It is a benzamide derivative that features a formyl group, a methyl group, and a pyridin-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formylbenzoic acid, N-methylamine, and 2-pyridinemethanol.

    Condensation Reaction: The formyl group of 4-formylbenzoic acid reacts with the amine group of N-methylamine to form an intermediate amide.

    Substitution Reaction: The intermediate amide undergoes a substitution reaction with 2-pyridinemethanol to introduce the pyridin-2-ylmethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols)

Major Products Formed

    Oxidation: 4-carboxy-N-methyl-N-(pyridin-2-ylmethyl)benzamide

    Reduction: 4-hydroxymethyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

    Substitution: Various substituted benzamides depending on the substituents introduced

Scientific Research Applications

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pyridin-2-ylmethyl group can enhance its binding affinity to target proteins, while the formyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-phenoxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a phenoxy group instead of a formyl group.

    4-methyl-N-pyridin-2-ylmethyl-benzamide: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the formyl group with the pyridin-2-ylmethyl group enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(10-14-4-2-3-9-16-14)15(19)13-7-5-12(11-18)6-8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSPUJCXKVAGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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